2,3,4-Trimethylbenzoic acid

Overview

Description

Synthesis Analysis

2,3,4-Trimethylbenzoic acid can be synthesized from pyrogallol through a series of reactions including methylation with dimethyl carbonate, bromination with NBS, and cyanidation with CuCN, followed by hydrolysis. This process yields 2,3,4-trimethoxybenzonitrile, which upon further hydrolysis produces 2,3,4-trimethylbenzoic acid with an overall yield of about 38% (Zhao Tian-sheng, 2010). Another method involves the methylation of 2,3,4-trihydroxybenzoic acid, showing optimal conditions when the dosage ratio of dimethyl sulfate to 2,3,4-trihydroxybenzoic acid is 4:1, achieving a purity of 99.54% as confirmed by HPLC (T. Lin, 2008).

Molecular Structure Analysis

A theoretical study on the molecular structure and vibrational analysis of 2,4,5-trimethylbenzoic acid provides insights into the geometry and electronic structure of closely related trimethylbenzoic acids. This study employed Density Functional Theory (DFT) and various spectroscopic techniques (FT-IR, FT-Raman, UV) to analyze the molecule, revealing key structural parameters, vibrational modes, and electronic properties (M. Karabacak et al., 2015).

Chemical Reactions and Properties

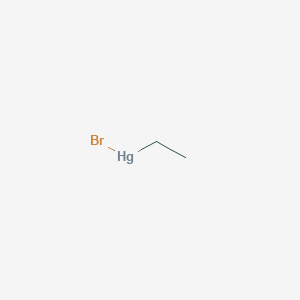

Research on derivatives and reactions of similar trimethylbenzoic acids highlights the reactivity and potential chemical applications of these compounds. For instance, the mercuriation of 3,4,5-trimethoxybenzoic acid and its subsequent reactions to produce various organometallic derivatives demonstrate the compound's versatility in organic synthesis (J. Vicente et al., 1992).

Physical Properties Analysis

The synthesis and structural characterization of derivatives of 3,4,5-trimethoxylbenzoic acid, and studies on similar compounds, offer valuable data on the physical properties such as solubility, melting points, and crystalline structure, which are essential for the application of 2,3,4-trimethylbenzoic acid in material science and chemistry (Ge Zheng-hong, 2004).

Chemical Properties Analysis

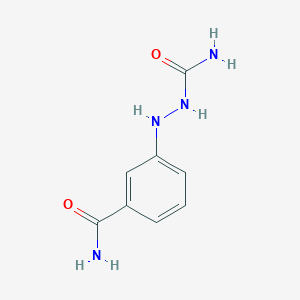

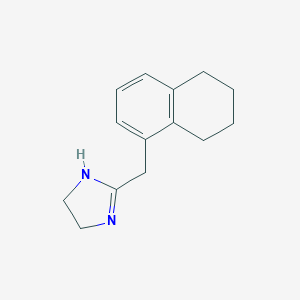

The chemical properties of 2,3,4-trimethylbenzoic acid, including its reactivity with various chemical reagents, stability under different conditions, and potential for forming derivatives, can be inferred from studies on closely related compounds. For example, the study on the synthesis, structure, and bioactivity of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives demonstrates the compound's utility in medicinal chemistry and bioorganic research (Linhong Jin et al., 2006).

Scientific Research Applications

Safety And Hazards

The safety information for 2,3,4-Trimethylbenzoic acid indicates that it has a signal word of “Warning” and is represented by the exclamation mark pictogram . More detailed safety and hazard information can be found in its Material Safety Data Sheet (MSDS) .

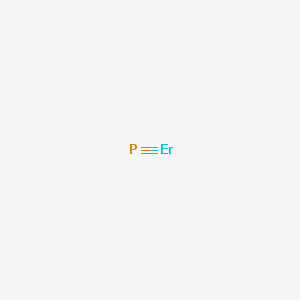

Relevant Papers One relevant paper discusses the crystal structure, thermal decomposition behavior, and fluorescence property of lanthanide complexes with 2,4,6-trimethylbenzoic acid . The study synthesized new lanthanide complexes and characterized them using various analytical techniques . The fluorescence test showed that one of the complexes had strong green luminescence properties .

properties

IUPAC Name |

2,3,4-trimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-6-4-5-9(10(11)12)8(3)7(6)2/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDIJZFORGDBEKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80148111 | |

| Record name | 2,3,4-Trimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4-Trimethylbenzoic acid | |

CAS RN |

1076-47-7 | |

| Record name | 2,3,4-Trimethylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4-Trimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80148111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

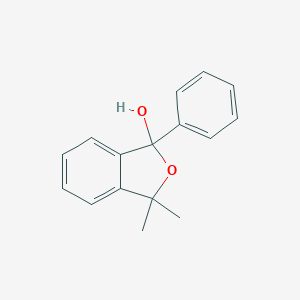

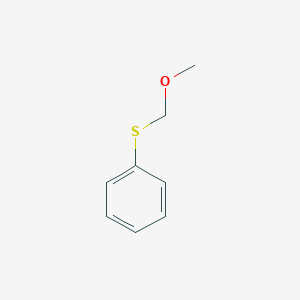

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.